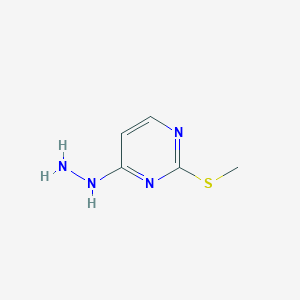

4-Hydrazino-2-(methylsulfanyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMAKFIBYJTQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544538 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-29-9 | |

| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine from 4-chloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine from 4-chloro-2-(methylsulfanyl)pyrimidine. This transformation is a crucial step in the synthesis of various biologically active compounds, leveraging the reactivity of the chloro-pyrimidine core with hydrazine to introduce a versatile hydrazinyl functional group.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the hydrazine molecule displaces the chloride atom on the pyrimidine ring.

Caption: Reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-(methylsulfanyl)pyrimidine | [1] |

| Reagent | 99% Hydrazine hydrate | [1] |

| Molar Ratio (Reagent:SM) | 1.5 : 1 | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Room Temperature (with cooling) | [1] |

| Reaction Time | 5 hours | [1] |

| Product Yield | 65% | [1] |

| Melting Point | 413 K (140 °C) | [1] |

| Recrystallization Solvent | Ethyl acetate | [1] |

Detailed Experimental Protocol

This protocol is based on the procedure described by Fun et al.[1].

Materials:

-

4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol)

-

99% Hydrazine hydrate (0.015 mol)

-

Methanol

-

Ethyl acetate

-

Standard laboratory glassware

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.

-

Reagent Addition: While providing external cooling with an ice-water bath, add 0.015 mol of 99% hydrazine hydrate dropwise to the solution.

-

Reaction: Stir the resulting mixture at room temperature for 5 hours. A precipitate will form during this time.

-

Isolation: After the reaction is complete, filter the precipitate from the reaction mixture.

-

Drying: Dry the collected solid thoroughly.

-

Purification: Recrystallize the crude product from ethyl acetate to obtain pure this compound. Crystals suitable for X-ray analysis can be obtained by slow evaporation from the ethyl acetate solution[1].

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

References

chemical properties and structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine

An In-depth Technical Guide to 4-Hydrazino-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring. This core is substituted with a hydrazino group at the 4-position and a methylsulfanyl (also known as methylthio) group at the 2-position. The presence of the reactive hydrazino group makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, such as triazolopyrimidines.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 104408-29-9[1] |

| Molecular Formula | C₅H₈N₄S[1][2] |

| Synonyms | 4-hydrazino-2-(methylthio)pyrimidine, 4-Hydrazinyl-2-(methylthio)pyrimidine, (2-methylsulfanylpyrimidin-4-yl)hydrazine[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings. The available data, including predicted values, are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 156.21 g/mol [1] |

| Melting Point | 143-145 °C[1] |

| Boiling Point | 303.6 ± 25.0 °C (Predicted)[1] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted)[1] |

| pKa | 5.34 ± 0.70 (Predicted)[1] |

| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere and protected from light[1] |

Experimental Protocols

General Synthesis

The synthesis of hydrazino-pyrimidines typically involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[3][4][5] This established method provides an effective route to introduce the hydrazino functional group.

Methodology: A common synthetic route involves the reaction of a corresponding 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate.[3][5][6]

-

Reactant Preparation : The 4-chloro-2-(methylsulfanyl)pyrimidine precursor is dissolved in a suitable alcohol solvent, such as absolute ethanol or methanol.[4][5]

-

Reaction : An excess of hydrazine hydrate is added to the solution.

-

Reflux : The reaction mixture is heated under reflux for a period of several hours (e.g., 6 hours).[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product.[4]

-

Purification : The resulting solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol can be performed for further purification.[4]

References

- 1. This compound | 104408-29-9 [amp.chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 4. heteroletters.org [heteroletters.org]

- 5. prepchem.com [prepchem.com]

- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

4-hydrazino-2-(methylsulfanyl)pyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance. Due to the limited specific research on this molecule, this guide also contextualizes its potential applications by examining the broader class of pyrimidine and hydrazinopyrimidine derivatives. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a hydrazino group at the 4th position and a methylsulfanyl group at the 2nd position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104408-29-9 | [1] |

| Molecular Formula | C5H8N4S | |

| Molecular Weight | 156.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 143-145 °C | |

| Boiling Point (Predicted) | 303.6 ± 25.0 °C | |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |

| pKa (Predicted) | 5.34 ± 0.70 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.

Synthesis from 4-chloro-2-(methylsulfanyl)pyrimidine

A common and effective method for synthesizing this compound involves the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate. The hydrazino group displaces the chlorine atom at the C4 position of the pyrimidine ring.

Experimental Protocol:

-

Dissolution: Dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.

-

Addition of Hydrazine Hydrate: While cooling the mixture externally, add 0.015 mol of 99% hydrazine hydrate dropwise.

-

Reaction: Stir the mixture at room temperature for 5 hours.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Dry the precipitate and recrystallize it from ethyl acetate to obtain the final product.

This procedure has been reported to yield the product at around 65%.

General Synthesis Workflow

The synthesis of hydrazinopyrimidine derivatives often follows a generalizable workflow, starting from a corresponding mercaptopyrimidine, which is then halogenated and subsequently reacted with hydrazine.

Caption: General synthesis pathway for this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented in publicly available literature, the broader classes of pyrimidine, hydrazinopyrimidine, and pyrimidine hydrazone derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4][5] These activities provide a strong indication of the potential therapeutic applications for this compound.

Potential Biological Activities

Derivatives of pyrimidine are integral components of nucleic acids and are known to possess a diverse array of biological functions.[4][6] The introduction of a hydrazino group can further enhance or modify these activities.

Table 2: Potential Biological Activities of Pyrimidine and Hydrazone Derivatives

| Activity | Description | Potential Mechanism of Action |

| Antimicrobial | Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains. | The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting essential enzymes like DNA polymerase.[7] |

| Anticancer | Many pyrimidine analogs exhibit antiproliferative activity against various cancer cell lines.[8][9] | Inhibition of kinases (e.g., BRAFV600E, JNK), topoisomerase IIα, or tubulin polymerization.[6][9][10] |

| Anti-inflammatory | Certain pyrimidine derivatives have demonstrated anti-inflammatory effects. | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11] |

| Antiviral | The pyrimidine scaffold is a key component in several antiviral drugs.[4] | Inhibition of viral replication processes. |

| Analgesic | Pyrimidine hydrazone derivatives have been evaluated for their pain-relief properties.[2] | Central and peripheral analgesic effects have been observed in preclinical models.[2] |

Mechanism of Action Insights from Related Compounds

The mechanism of action for hydrazino-containing pyrimidines often involves the reactive hydrazino group. It can act as a nucleophile and form covalent bonds with biological targets, leading to the inhibition of enzyme activity and disruption of cellular pathways.[7] For instance, related compounds have been shown to act as competitive antagonists at receptor sites.[7]

The methylthio group at the C2 position may also play a role in the molecule's ability to interact with and inhibit bacterial enzymes.[7]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical structure that suggests a range of potential biological activities, drawing from the well-established pharmacological profile of the pyrimidine and hydrazinopyrimidine classes. While specific experimental data on this compound is limited, its structural motifs are present in molecules with known antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory activity of this compound against a panel of cell lines and microbial strains.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

-

Analogue synthesis: Exploring structure-activity relationships by synthesizing and testing related derivatives to optimize potency and selectivity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives in drug discovery and development.

References

- 1. This compound | 104408-29-9 [amp.chemicalbook.com]

- 2. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 8. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in published literature, this guide combines known factual information with theoretically predicted data to offer a valuable resource for researchers.

Core Properties

Basic physicochemical properties of this compound have been established through crystallographic studies.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄S | [1] |

| Molecular Weight | 156.21 g/mol | [1] |

| CAS Number | 104408-29-9 | [2] |

Synthesis of this compound

The synthesis of this compound has been reported via the nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine hydrate.[3]

Experimental Protocol

To a solution of 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol, 99% hydrazine hydrate (0.015 mol) is added dropwise while cooling the reaction mixture externally. The resulting mixture is then stirred at room temperature for 5 hours. The precipitate that forms is collected by filtration, dried, and subsequently recrystallized from ethyl acetate to yield the final product.[3]

Spectroscopic Data

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H6 |

| ~ 6.5 | d | 1H | H5 |

| ~ 4.4 | br s | 2H | NH₂ |

| ~ 2.4 | s | 3H | S-CH₃ |

| ~ 8.5 | br s | 1H | NH |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C2 |

| ~ 165 | C4 |

| ~ 158 | C6 |

| ~ 100 | C5 |

| ~ 14 | S-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Weak | C-H stretching (methyl) |

| 1620-1580 | Strong | C=N stretching (pyrimidine ring) |

| 1580-1550 | Strong | N-H bending |

| 1450-1400 | Medium | C=C stretching (pyrimidine ring) |

| 1300-1200 | Medium | C-N stretching |

| 700-650 | Medium | C-S stretching |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ |

| 141 | Variable | [M - NH]⁺ |

| 125 | Variable | [M - NHNH₂]⁺ |

| 110 | Variable | [M - SCH₃ - H]⁺ |

| 83 | Variable | [C₄H₃N₂S]⁺ |

Experimental Workflow for Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below. This process ensures the structural confirmation and purity assessment of the target molecule.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental spectroscopic data remains elusive in the public domain, the provided synthesis protocol and predicted spectral data offer a strong starting point for further investigation and application of this compound in various scientific endeavors.

References

- 1. 4-Hydrazino-2-(methyl-sulfan-yl)-pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 104408-29-9 [amp.chemicalbook.com]

- 3. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 4-hydrazino-2-(methylsulfanyl)pyrimidine synthesis

An In-depth Technical Guide on the Starting Materials and Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

This guide provides a comprehensive overview of the primary synthetic route for this compound, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a multi-step process, beginning from readily available starting materials. This document details the necessary reagents, experimental protocols, and quantitative data to facilitate its replication in a laboratory setting.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a three-step process. The synthesis commences with the methylation of 2-thiouracil to form 2-(methylthio)pyrimidin-4(3H)-one. This intermediate is then chlorinated to yield 4-chloro-2-(methylsulfanyl)pyrimidine. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by hydrazine.

Caption: Overall synthetic scheme for this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

| Compound Name | Formula | Role | Step |

| 2-Thiouracil | C₄H₄N₂OS | Starting Material | 1 |

| Sodium Hydroxide | NaOH | Base | 1 |

| Methyl Iodide | CH₃I | Methylating Agent | 1 |

| Glacial Acetic Acid | CH₃COOH | Acidification | 1 |

| 2-(Methylthio)pyrimidin-4(3H)-one | C₅H₆N₂OS | Starting Material | 2 |

| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent | 2 |

| Triethylamine | (C₂H₅)₃N | Organic Base | 2 |

| Toluene | C₇H₈ | Solvent | 2 |

| 4-Chloro-2-(methylsulfanyl)pyrimidine | C₅H₅ClN₂S | Starting Material | 3 |

| Hydrazine Hydrate | N₂H₄·H₂O | Nucleophile | 3 |

| Ethanol | C₂H₅OH | Solvent | 3 |

Experimental Protocols

This procedure follows the S-methylation of 2-thiouracil.

Protocol:

-

Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).[1]

-

Cool the mixture in an ice bath to an internal temperature of 0 °C.[1]

-

Slowly add methyl iodide (0.29 mol) to the reaction mixture.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

-

After the reaction is complete, cool the resulting pale yellow solution to 0 °C.

-

Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.[1]

-

Collect the white precipitate by vacuum filtration, wash with cold water (3 x 150 mL), and dry to obtain 2-(methylthio)pyrimidin-4(3H)-one.[1]

| Parameter | Value |

| Molar Ratio (Thiouracil:NaOH:CH₃I) | 1 : 2 : 1.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 16 hours |

| Reported Yield | 98% |

This step involves the chlorination of the hydroxyl group of the pyrimidinone tautomer using phosphorus oxychloride.

Protocol:

-

In a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine (0.05 mol) and toluene (36.9 g).[2]

-

While stirring, add triethylamine (0.05 mol) followed by the slow, sequential addition of phosphorus oxychloride (0.05 mol).[2]

-

Heat the mixture to 80 °C and maintain this temperature for 1 hour.[2]

-

After the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding water (13.5 g) and separate the organic layer.[2]

-

The crude product can be purified by distillation or crystallization to yield 4-chloro-2-(methylsulfanyl)pyrimidine.[2]

| Parameter | Value |

| Molar Ratio (Substrate:POCl₃:Base) | 1 : 1 : 1 |

| Reaction Temperature | 80 °C |

| Reaction Time | 1 hour |

| Reported Yield | High (specific yield depends on purification) |

The final product is synthesized by the hydrazinolysis of the 4-chloro-pyrimidine intermediate. This protocol is adapted from analogous syntheses.

Protocol:

-

Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine in ethanol.

-

Add hydrazine hydrate to the solution. The molar ratio of the chloro-pyrimidine to hydrazine hydrate is typically 1:1 to 1:3.

-

Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture and pour it into crushed ice.

-

The resulting solid precipitate is the desired product, this compound.

-

Filter the solid, wash it with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

| Parameter | Value |

| Molar Ratio (Substrate:Hydrazine) | ~1 : 3 |

| Reaction Temperature | Reflux (Ethanol) |

| Reaction Time | 2 - 6 hours |

| Expected Yield | High |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

References

Navigating the Physicochemical Landscape of 4-hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. For researchers and scientists working with novel pyrimidine derivatives, this guide provides an in-depth technical overview of the solubility and stability of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this paper synthesizes information from related pyrimidine and hydrazine compounds to offer a predictive framework and detailed experimental guidance.

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility and chemical instability being major hurdles that can lead to diminished bioavailability and compromised therapeutic efficacy.[1] This guide aims to equip drug development professionals with the foundational knowledge and practical methodologies to assess and navigate these critical attributes for this compound and similar chemical entities.

Core Physicochemical Properties

This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of DNA and RNA.[2] The presence of the hydrazino and methylsulfanyl groups imparts unique chemical characteristics that influence its solubility and stability.

| Property | Data | Source |

| Molecular Formula | C₅H₈N₄S | Inferred |

| Molecular Weight | 156.21 g/mol | Inferred |

| Appearance | Likely a solid | |

| pKa | Data not available | N/A |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems.[1] It is influenced by factors such as the crystal lattice energy of the solid, the solvation energy, and the physicochemical properties of the solvent. For pyrimidine derivatives, solubility is known to be affected by the nature and position of substituents on the pyrimidine ring.[2]

General Solubility Behavior of Pyrimidine Derivatives

Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[3] The solubility of pyrimidine derivatives generally increases with temperature.[2][4] The presence of functional groups capable of hydrogen bonding, such as the hydrazino group in the target molecule, is expected to enhance aqueous solubility. Conversely, the methylsulfanyl group may contribute to its lipophilicity.

Predicted Solubility of this compound

Based on the general behavior of related compounds, this compound is anticipated to exhibit moderate solubility in polar protic solvents like water and alcohols, and potentially higher solubility in polar aprotic solvents such as DMSO and DMF.

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | Hydrazino group can form hydrogen bonds. |

| Methanol | Soluble | Polar protic solvent, can interact with the polar functional groups.[2] |

| Ethanol | Soluble | Similar to methanol. |

| DMSO | Highly Soluble | Common solvent for initial stock solutions of drug candidates.[1] |

| Acetonitrile | Sparingly Soluble | Less polar than other organic solvents listed. |

| Chloroform | Sparingly to Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Stability Assessment

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and ultimately, its safety and efficacy.[1] Hydrazine derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis, and their stability is often pH-dependent.[5]

Potential Degradation Pathways

The stability of this compound will be influenced by its susceptibility to oxidation of the hydrazine moiety and potential hydrolysis of the C-N or C-S bonds under various conditions. Pyrimidine rings themselves can be subject to metabolic degradation through reductive or oxidative pathways.[6][7][8]

Caption: Potential degradation pathways for this compound.

Factors Influencing Stability

-

pH: Hydrazine-containing compounds often exhibit pH-dependent stability, with increased degradation at extreme pH values.[5]

-

Temperature: Elevated temperatures are expected to accelerate degradation reactions.

-

Light: Photodegradation is a potential concern for compounds with aromatic systems and reactive functional groups.

-

Oxidizing Agents: The hydrazino group is susceptible to oxidation.

Experimental Protocols

To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following are standard protocols adapted from literature for pyrimidine and hydrazine derivatives.

Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of a compound.

Caption: Workflow for thermodynamic solubility determination.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, organic solvents) in a sealed vial.[1]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

pH-Dependent Stability Study

This experiment evaluates the stability of the compound across a range of pH values.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, 9) to a final concentration suitable for analysis.

-

Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37 °C) and collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Quench any degradation by adding a suitable solvent (e.g., acetonitrile) and analyze the remaining concentration of the parent compound at each time point by a stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation Mechanism of 4-hydrazino-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4-hydrazino-2-(methylsulfanyl)pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the synthetic route, reaction mechanism, experimental protocols, and physicochemical data of the target compound and its precursor. The synthesis proceeds via a nucleophilic aromatic substitution (SNA_r) reaction, a fundamental transformation in heterocyclic chemistry. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing the necessary data and procedural information to facilitate further research and development.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The introduction of a hydrazino group into the pyrimidine ring, as in this compound, provides a versatile handle for further functionalization, leading to the synthesis of diverse compound libraries for drug screening. Understanding the mechanism and experimental nuances of its formation is crucial for the efficient and reproducible synthesis of this important building block.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a suitable precursor, 4-chloro-2-(methylsulfanyl)pyrimidine, with hydrazine hydrate. This reaction is a classic example of a nucleophilic aromatic substitution.

Precursor: 4-chloro-2-(methylsulfanyl)pyrimidine

The starting material, 4-chloro-2-(methylsulfanyl)pyrimidine, is a commercially available compound. Its physical and spectroscopic properties are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data for 4-chloro-2-(methylsulfanyl)pyrimidine

| Property | Value |

| Molecular Formula | C₅H₅ClN₂S |

| Molecular Weight | 160.62 g/mol |

| Appearance | Colorless to light yellow crystal or crystalline powder |

| Melting Point | -2 °C (lit.) |

| Boiling Point | 139-140 °C/36 mmHg (lit.) |

| Density | 1.381 g/mL at 25 °C (lit.) |

| ¹H NMR (CDCl₃) | δ 2.57 (s, 3H, SCH₃), 6.96 (d, 1H, J=5.2 Hz, H5), 8.52 (d, 1H, J=5.2 Hz, H6) |

| ¹³C NMR (CDCl₃) | δ 14.1 (SCH₃), 116.0 (C5), 156.8 (C6), 161.2 (C4), 172.6 (C2) |

| IR (Neat, cm⁻¹) | 3050, 2920, 1550, 1400, 1250, 800 |

| Mass Spectrum (EI) | m/z 160 (M⁺), 162 (M⁺+2) |

Product: this compound

The reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate yields the desired product. Key data for the final product are presented below.

Table 2: Physicochemical and Predicted Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140 °C (413 K)[1] |

| Yield | 65%[1] |

| Predicted ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, SCH₃), 4.20 (br s, 2H, NH₂), 6.00 (d, 1H, J=6.0 Hz, H5), 7.80 (d, 1H, J=6.0 Hz, H6), 8.50 (br s, 1H, NH) |

| Predicted ¹³C NMR (DMSO-d₆) | δ 13.5 (SCH₃), 100.0 (C5), 155.0 (C6), 163.0 (C4), 168.0 (C2) |

| Predicted IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 2920 (C-H stretching), 1620 (C=N stretching), 1580 (N-H bending) |

| Predicted Mass Spectrum (EI) | m/z 156 (M⁺), 141 (M⁺ - NH₂), 125 (M⁺ - N₂H₃) |

Note: The spectroscopic data for this compound is predicted based on the structure and data from analogous compounds as explicit experimental spectra were not found in the searched literature.

Mechanism of Formation

The formation of this compound from 4-chloro-2-(methylsulfanyl)pyrimidine and hydrazine is a classic Nucleophilic Aromatic Substitution (SNA_r) reaction. The electron-deficient nature of the pyrimidine ring, due to the two electronegative nitrogen atoms, facilitates the attack of nucleophiles.

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the electron-deficient C4 position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrogen atoms. The attack occurs at the C4 position, which is para to one nitrogen and ortho to the other, allowing for effective stabilization of the intermediate.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the final product, this compound.

Caption: Nucleophilic Aromatic Substitution (SNA_r) Mechanism.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol, 1.61 g)

-

99% Hydrazine hydrate (0.015 mol, 0.75 g, 0.73 mL)

-

Methanol

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for filtration

-

Rotary evaporator

Synthetic Procedure

-

Dissolve 4-chloro-2-(methylsulfanyl)pyrimidine (0.01 mol) in methanol in a round-bottom flask.[1]

-

Cool the solution in an ice bath.[1]

-

Add 99% hydrazine hydrate (0.015 mol) dropwise to the cooled solution with stirring.[1]

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 5 hours.[1]

-

A precipitate will form during the reaction. Collect the precipitate by vacuum filtration.[1]

-

Dry the collected solid.[1]

-

Recrystallize the crude product from ethyl acetate to obtain pure this compound.[1]

Caption: Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established nucleophilic aromatic substitution mechanism. This guide provides the essential data and a detailed protocol for its preparation, serving as a practical resource for chemists in the field of drug discovery and development. The availability of this versatile building block is crucial for the exploration of new chemical entities with potential therapeutic applications.

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery and History of Substituted Hydrazinopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents, owing to its structural resemblance to the purine bases of DNA and RNA.[1][2] Among the diverse classes of pyrimidine derivatives, substituted hydrazinopyrimidines have emerged as a particularly promising group, demonstrating a wide spectrum of biological activities, most notably in the realm of oncology. This technical guide delves into the discovery and history of these remarkable compounds, providing a comprehensive overview of their synthesis, mechanism of action, and the evolution of their therapeutic applications.

A Journey Through Time: The History of Substituted Hydrazinopyrimidines

The story of substituted hydrazinopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of pyrimidines was initiated by Pinner in 1884 through the condensation of ethyl acetoacetate with amidines.[1] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[1]

The introduction of the hydrazine moiety to the pyrimidine ring marked a significant step forward, unlocking new avenues for chemical modification and biological activity. Early research into hydrazinopyrimidines was largely exploratory, focusing on the synthesis of novel chemical entities. However, the therapeutic potential of this class of compounds became increasingly evident throughout the 20th century, with studies revealing their diverse pharmacological properties. A pivotal moment in the application of pyrimidine-based scaffolds in therapeutics was the development of pyrido[2,3-d]pyrimidine derivatives as potent dihydrofolate reductase (DHFR) inhibitors in the early 1990s, which laid the groundwork for future drug discovery efforts in oncology.[3]

The turn of the 21st century has witnessed a surge of interest in substituted hydrazinopyrimidines, particularly as potent and selective kinase inhibitors.[4][5] This has been driven by a deeper understanding of the molecular drivers of cancer and the critical role of kinases in oncogenic signaling pathways.

The Art of Creation: Synthesis of Substituted Hydrazinopyrimidines

The synthesis of substituted hydrazinopyrimidines typically involves a multi-step process, with the construction of the core pyrimidine ring and the subsequent introduction of the hydrazinyl group being the key stages. Common synthetic strategies include:

-

Cyclocondensation Reactions: This is a fundamental approach for constructing the pyrimidine ring, often involving the reaction of a β-dicarbonyl compound with an N-C-N containing species like urea, thiourea, or guanidine.[1]

-

Hydrazinolysis of Halogenated Pyrimidines: A widely used method for introducing the hydrazinyl moiety involves the nucleophilic substitution of a halogen (typically chlorine) on the pyrimidine ring with hydrazine hydrate.

-

From Thioethers: Another approach involves the hydrazinolysis of a methylthio-substituted pyrimidine precursor.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of substituted hydrazinopyrimidines.

Protocol 1: Synthesis of 2-Hydrazinopyrimidine via Hydrazinolysis of 2-Chloropyrimidine

This protocol describes the synthesis of a foundational hydrazinopyrimidine intermediate.

Materials:

-

2-Chloropyrimidine

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

Dissolve 2-chloropyrimidine in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-hydrazinopyrimidine.

Protocol 2: Synthesis of a Substituted 4-Hydrazinopyrimidine Derivative

This protocol outlines the synthesis of a more complex hydrazinopyrimidine.

Materials:

-

2-methoxy-4-chloro-5-fluoropyrimidine

-

Hydrazine hydrate

-

Organic solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-methoxy-4-chloro-5-fluoropyrimidine in an appropriate organic solvent.

-

Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting pyrimidine is typically between 1:1 and 3:1.

-

Stir the reaction mixture at room temperature for 5 to 20 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Protocol 3: Synthesis of Hydrazone Derivatives from Hydrazinopyrimidines

This protocol details the conversion of a hydrazinopyrimidine to a hydrazone, a common modification to enhance biological activity.

Materials:

-

Substituted hydrazinopyrimidine

-

Aldehyde or ketone

-

Ethanol

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve the substituted hydrazinopyrimidine in ethanol.

-

Add the desired aldehyde or ketone to the solution, along with a catalytic amount of acetic acid.

-

Reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The hydrazone derivative can be further purified by recrystallization.

Targeting the Engines of Cancer: Mechanism of Action

A significant body of research has established that many substituted hydrazinopyrimidines exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Key kinase targets include:

-

c-Met (Hepatocyte Growth Factor Receptor): Overexpression and aberrant activation of c-Met are implicated in the development and progression of numerous cancers.[7]

-

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2): These receptor tyrosine kinases are well-established oncogenes, and their inhibition is a cornerstone of targeted cancer therapy.[8]

By binding to the ATP-binding pocket of these kinases, substituted hydrazinopyrimidines block their catalytic activity, thereby disrupting downstream signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[9]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by substituted hydrazinopyrimidines.

Caption: c-Met Signaling Pathway Inhibition.

Caption: EGFR/HER2 Signaling Pathway Inhibition.

Quantitative Analysis of Biological Activity

The anticancer potency of substituted hydrazinopyrimidines is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound.

Table 1: Anticancer Activity of Selected Substituted Hydrazinopyrimidine Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 14f | TPC-1 (Thyroid Cancer) | 0.113 | [10] |

| Compound 15 | Melanoma | 0.37 | [11] |

| Compound 15 | Ovarian Cancer | 0.11 | [11] |

| Compound 15 | Pancreatic Cancer | 1.09 | [11] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [12] |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [12] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [12] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [12] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [12] |

| Compound 11o | Capan-1 (Pancreatic Adenocarcinoma) | 1.4 | [13] |

| Compound 11r | Capan-1 (Pancreatic Adenocarcinoma) | 5.1 | [13] |

| Compound 11s | Capan-1 (Pancreatic Adenocarcinoma) | 5.3 | [13] |

| Compound 31 | HCT116 (Colon Carcinoma) | 29.40 | [14] |

| Compound 32 | HCT116 (Colon Carcinoma) | >50 | [14] |

| Compound 60 | MCF-7 (Breast Cancer) | 6.2 | [14] |

| Compound 61 | MCF-7 (Breast Cancer) | 8.5 | [14] |

| Compound 62 | MCF-7 (Breast Cancer) | 10.3 | [14] |

| Compound 63 | MCF-7 (Breast Cancer) | 15.1 | [14] |

| Compound 3c | BGC-823 (Gastric Cancer) | >50 | [15] |

| Compound 3c | BEL-7402 (Hepatoma) | >50 | [15] |

| Compound 3c | MCF-7 (Breast Cancer) | 7.05 | [15] |

| Compound 3c | A549 (Lung Adenocarcinoma) | >50 | [15] |

| Compound 3b | MCF-7 (Breast Cancer) | 7.016 | [15] |

Future Directions and Conclusion

Substituted hydrazinopyrimidines represent a vibrant and evolving field of medicinal chemistry. The journey from their initial synthesis to their current status as promising anticancer agents highlights the power of scaffold-based drug design. Future research will likely focus on:

-

Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel derivatives that can effectively target drug-resistant mutants of kinases.

-

Exploring New Therapeutic Areas: Investigating the potential of substituted hydrazinopyrimidines in other diseases where kinase dysregulation plays a role, such as inflammatory and neurodegenerative disorders.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting of Both the c-Met and EGFR Pathways Results in Additive Inhibition of Lung Tumorigenesis in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of EGFR and MET induces synthetic lethality in triple-negative breast cancer cells through downregulation of ribosomal protein S6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical Calculations on the Molecular Structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the molecular structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine. Aimed at researchers, scientists, and professionals in drug development, this document outlines a computational methodology benchmarked against experimental crystallographic data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active molecules. Understanding its three-dimensional structure and electronic properties is crucial for designing and developing new derivatives with specific biological activities. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool for investigating molecular geometries, electronic distributions, and other properties at the atomic level. This guide details a proposed computational study using Density Functional Theory (DFT) and compares the expected outcomes with published X-ray crystallography data.

Experimental Data: X-ray Crystallography

The foundation for validating any theoretical model is accurate experimental data. The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state geometry.[1]

Crystallographic Data

The compound crystallizes in an orthorhombic system. Key crystal data are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 |

| Crystal System | Orthorhombic |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| V (ų) | 1435.21 (4) |

| Z | 8 |

| Temperature (K) | 100.0 (1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental structure was determined using a Bruker SMART APEXII CCD area-detector diffractometer. A single crystal of the compound was kept at 100 K during data collection. The structure was solved using direct methods and refined on F². All hydrogen atoms were positioned geometrically and refined using a riding model, with the exception of the hydrazine (N3 and N4) hydrogens, which were located from a difference Fourier map and refined isotropically.[1]

Proposed Theoretical Methodology

To complement the experimental data, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost.

Computational Protocol

-

Initial Structure Preparation : The starting geometry for the calculation will be constructed based on the experimental X-ray diffraction data.

-

Geometry Optimization : The molecular geometry will be optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and is known to provide reliable geometries.

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable conformer.

-

Property Calculations : Following successful optimization, key electronic properties will be calculated. These include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

-

Mulliken atomic charges.

-

The workflow for this proposed computational study is visualized below.

Data Presentation and Comparison

The results from the theoretical calculations would be systematically compared with the experimental data to assess the accuracy of the computational model.

Molecular Structure

The molecular structure of this compound with the atom numbering scheme used in the crystallographic study is presented below.[1]

Bond Lengths

The calculated bond lengths would be compared directly to the experimental values. This comparison helps in understanding how well the theoretical model reproduces the molecular geometry in the gas phase (theoretical) versus the solid state (experimental).

| Bond | Experimental (Å)[1] | Calculated (B3LYP/6-311++G(d,p)) (Å) |

| S1-C2 | 1.749 (1) | (Value to be determined) |

| S1-C7 | 1.791 (1) | (Value to be determined) |

| N1-C6 | 1.319 (1) | (Value to be determined) |

| N1-C2 | 1.334 (1) | (Value to be determined) |

| N3-C2 | 1.332 (1) | (Value to be determined) |

| N3-C4 | 1.361 (1) | (Value to be determined) |

| N4-C4 | 1.365 (1) | (Value to be determined) |

| N4-N5 | 1.405 (1) | (Value to be determined) |

| C4-C5 | 1.400 (1) | (Value to be determined) |

| C5-C6 | 1.365 (1) | (Value to be determined) |

Bond Angles

Similarly, bond angles provide critical information about the molecular shape and hybridization of atoms.

| Angle | Experimental (°)[1] | Calculated (B3LYP/6-311++G(d,p)) (°) |

| C2-S1-C7 | 102.73 (5) | (Value to be determined) |

| C6-N1-C2 | 115.54 (8) | (Value to be determined) |

| C2-N3-C4 | 116.48 (8) | (Value to be determined) |

| N3-C4-N4 | 119.01 (9) | (Value to be determined) |

| N3-C4-C5 | 124.23 (9) | (Value to be determined) |

| N4-C4-C5 | 116.75 (9) | (Value to be determined) |

| C6-C5-C4 | 116.59 (9) | (Value to be determined) |

| N1-C6-C5 | 125.13 (9) | (Value to be determined) |

| N1-C2-N3 | 121.99 (9) | (Value to be determined) |

| N1-C2-S1 | 116.11 (7) | (Value to be determined) |

| N3-C2-S1 | 121.90 (7) | (Value to be determined) |

Torsion Angles

Torsion angles define the conformation of the molecule, particularly around rotatable bonds. The conformation of the hydrazino and methylsulfanyl groups relative to the pyrimidine ring is of particular interest.

| Dihedral Angle | Experimental (°)[1] | Calculated (B3LYP/6-311++G(d,p)) (°) |

| C6-N1-C2-S1 | -178.61 (7) | (Value to be determined) |

| C2-N3-C4-C5 | 1.4 (1) | (Value to be determined) |

| N3-C4-C5-C6 | -0.3 (1) | (Value to be determined) |

| C4-C5-C6-N1 | -0.7 (2) | (Value to be determined) |

| C5-C6-N1-C2 | 1.0 (2) | (Value to be determined) |

| C7-S1-C2-N1 | 4.8 (1) | (Value to be determined) |

| N3-C4-N4-N5 | 178.53 (8) | (Value to be determined) |

Conclusion

This technical guide outlines a robust framework for the theoretical investigation of this compound. By combining high-level DFT calculations with existing experimental X-ray diffraction data, a detailed and validated understanding of the molecule's structural and electronic properties can be achieved. The resulting data provides a fundamental basis for future drug design efforts, enabling the rational modification of the scaffold to achieve desired pharmacological profiles. The close agreement typically observed between experimental data and calculations at the proposed level of theory would lend high confidence to the predicted electronic properties, which are not directly accessible from the crystal structure experiment.

References

Fundamental Reactivity of the Hydrazino Group in Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of genetic material and numerous therapeutic agents.[1][2] The introduction of a hydrazino (-NHNH₂) group onto this heterocyclic system dramatically enhances its chemical versatility, making hydrazinopyrimidines privileged synthons for creating diverse molecular architectures. This guide delves into the fundamental reactivity of the hydrazino group in pyrimidines, offering a comprehensive overview of its primary reaction pathways, supported by experimental data and protocols, to aid in the rational design of novel chemical entities.

Core Reactivity Principles

The reactivity of a hydrazinopyrimidine is governed by the interplay between the electron-deficient nature of the pyrimidine ring and the nucleophilic character of the hydrazino substituent. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-poor, a characteristic that can be further modulated by other ring substituents.[3] The hydrazino group, conversely, is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom (β-nitrogen). This terminal amine is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the pyrimidine ring (α-nitrogen). This electronic dichotomy dictates the primary modes of reactivity.

Condensation Reactions

The most characteristic reaction of the hydrazino group is its condensation with aldehydes and ketones.[4][5][6] The nucleophilic terminal nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone (or Schiff base) with the elimination of a water molecule.[7] These hydrazone derivatives are not merely synthetic intermediates but often exhibit significant biological activities themselves, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10][11]

Table 1: Examples of Condensation Reactions

| Reactant 1 (Hydrazinopyrimidine) | Reactant 2 (Carbonyl) | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-(4-Chloro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid hydrazide | Citral | Glacial Acetic Acid | Reflux, 2h | Pyrimidine-Citral Hydrazone | N/A | [7] |

| 2-Hydrazinopyrimidines | Acetylacetone | N/A | N/A | 2-Pyrazolyl pyrimidines | N/A | [12] |

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic Acid | Reflux with Ammonium Acetate | 2-Amino-6-phenyl-5-p-tolyl-azonicotinate | N/A | [13] |

-

Dissolve "4-(4-Chloro-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid hydrazide" in glacial acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone (e.g., citral, camphor, furfuraldehyde).

-

Reflux the mixture for a minimum of 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine hydrazone.

Cyclization Reactions

The hydrazino group is a key functional handle for constructing fused heterocyclic systems, which are of great interest in drug discovery. By reacting hydrazinopyrimidines with bifunctional electrophiles, the hydrazino moiety can act as a dinucleophile to form stable five- or six-membered rings fused to the pyrimidine core. Common examples include the formation of pyrazolo[3,4-d]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[4,5-d]pyrimidines.[1][12]

For instance, the cyclocondensation of 2-hydrazinopyrimidines with 2-propen-1-ones is a well-established route to synthesize pyrimidine-pyrazoline hybrids, which have shown promising antiproliferative activity.[14]

-

Suspend the precursor 2-(methylthio)-pyrimidine derivative (1 mmol) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O) in excess (e.g., 3-5 mmol).

-

Reflux the mixture for the required time (typically 4-8 hours), monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Filter the solid, wash it with cold ethanol, and dry it under vacuum to yield the 2-hydrazinopyrimidine.

Table 2: Examples of Cyclization Reactions

| Hydrazinopyrimidine Precursor | Reagent | Conditions | Fused Ring System Formed | Yield (%) | Reference |

| 2-Hydrazino-pyrimidine-5-carbonitriles (3a,b) | 2-Propen-1-ones (4a-h) | Glacial acetic acid, reflux | Pyrazoline | 65-85 | [14] |

| 2-Hydrazinopyrimidines (4a-c) | Acetylacetone | N/A | Pyrazole | N/A | [12] |

| Hydrazone of 3-formyl-indole | N/A (thermal cyclization) | N/A | 1,2,4-Triazino[5,6-b]indole | Quantitative | [15] |

| Hydrazine | Enediynones | Copper Chloride | Pyrazolo[1,5-a]pyridine | Good | [16] |

Nucleophilic Substitution Reactions

The hydrazino group can act as a nucleophile to displace leaving groups on other molecules.[17][18] More commonly in pyrimidine chemistry, however, the hydrazino group is introduced onto the ring via nucleophilic aromatic substitution (SNAr).[19][20] A halogen (typically chlorine) or a methylthio group at the C2, C4, or C6 position of the pyrimidine ring serves as an excellent leaving group. The reaction with hydrazine hydrate, often in an alcoholic solvent under reflux, efficiently displaces this group to furnish the corresponding hydrazinopyrimidine.[14][21][22]

This reaction is fundamental for accessing the hydrazinopyrimidine precursors required for further derivatization. The lability of substituents at these positions is due to the electron-withdrawing nature of the ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.[20]

-

To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 g, 5.58 mmol) in ethanol (20 mL), add hydrazine hydrate (1.1 g, 22.3 mmol) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture in an ice bath.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield 2,4-dihydrazinyl-6-methoxypyrimidine.

Oxidation and Reduction Reactions

The hydrazino group and its hydrazone derivatives are susceptible to oxidation. Oxidation can occur at the C=N bond of hydrazones or at the pyrimidine ring itself, depending on the oxidizing agent and reaction conditions.[23][24] For example, electrochemical oxidation of drugs containing a hydrazone moiety can lead to hydroxylation or ring-opening degradation products.[23] While specific studies on the direct oxidation of the hydrazino group on a pyrimidine are less common, it is known that hydrazine itself can be oxidized, suggesting this as a potential, albeit less controlled, reaction pathway.[25]

Reduction of the hydrazone C=N double bond can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding hydrazine derivatives. This transformation can be useful for modifying the electronic and conformational properties of the molecule.

Applications in Drug Discovery and Development

The synthetic tractability of the hydrazino group makes hydrazinopyrimidines highly valuable scaffolds in drug discovery. The ability to easily form hydrazones and build complex fused heterocyclic systems allows for the creation of large, diverse chemical libraries for high-throughput screening.

Hydrazinopyrimidine derivatives have demonstrated a wide spectrum of biological activities:

-

Anticancer: Many pyrazolo[3,4-d]pyrimidines, synthesized from hydrazinopyrimidine precursors, act as kinase inhibitors (e.g., EGFR-TK, VEGFR).[1] Novel 2,4-diarylaminopyrimidine hydrazones have been developed as potent anti-thyroid cancer agents by inhibiting Focal Adhesion Kinase (FAK).[26]

-

Antimicrobial: Hydrazone derivatives of pyrimidines are frequently investigated for their antibacterial and antifungal properties.[7][12]

-

Antiviral & Anti-HIV: The pyrimidine core is integral to many antiviral drugs, and the incorporation of a hydrazino/hydrazone moiety can enhance this activity.[2][7]

-

Antidiabetic: Novel pyrimidine derivatives synthesized from a 2-amino-4-hydrazinyl-6-methoxy pyrimidine intermediate have shown potential as dual α-glucosidase and α-amylase inhibitors.[2]

This broad utility underscores the importance of understanding the fundamental reactivity of the hydrazino group to successfully leverage this scaffold in the development of new medicines.[7][21]

References

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Condensation reaction - Wikipedia [en.wikipedia.org]

- 5. openaccesspub.org [openaccesspub.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. asianjpr.com [asianjpr.com]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar [semanticscholar.org]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chempap.org [chempap.org]

- 16. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. gacariyalur.ac.in [gacariyalur.ac.in]

- 18. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 19. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Oxidation of Hydrazine in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 26. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines from 4-hydrazino-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As bioisosteres of purines, they have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases. The 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidine scaffold, in particular, has emerged as a promising core for the development of potent enzyme inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolopyrimidines using 4-hydrazino-2-(methylsulfanyl)pyrimidine as a key starting material. The primary synthetic strategy involves the cyclocondensation of the hydrazinopyrimidine with 1,3-dicarbonyl compounds or their synthetic equivalents to construct the fused pyrazole ring, yielding the pyrazolo[3,4-d]pyrimidine system. These compounds have shown potential as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

Synthetic Applications

The primary application of this compound in this context is its use as a versatile precursor for the synthesis of a library of 2-(methylsulfanyl)pyrazolo[3,4-d]pyrimidines. The hydrazine moiety provides a reactive site for cyclization with various bis-electrophiles, allowing for the introduction of diverse substituents on the newly formed pyrazole ring. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug development.

The general reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, typically under acidic or thermal conditions. This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolopyrimidine core.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazinopyrimidine precursors and the biological activity of the resulting compounds.

Table 1: Synthesis of 2-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ones

| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Ref. |

| 1 | Diethyl malonate | Ethanol | Reflux | 6 | 75 | N/A |

| 2 | Ethyl acetoacetate | Acetic Acid | Reflux | 4 | 82 | N/A |

| 3 | Acetylacetone | Dioxane | Reflux | 5 | 78 | N/A |

| 4 | Ethyl benzoylacetate | Ethanol | p-Toluenesulfonic acid | 8 | 65 | N/A |

Note: Data is representative and may not be from reactions starting specifically with this compound due to a lack of directly published data for this exact starting material. The data is based on analogous reactions with similar hydrazinopyrimidines.

Table 2: Biological Activity of Substituted 2-(Methylsulfanyl)pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) | Ref. |

| 1 | EGFR-TK | 0.054 | A549 | 0.018 - 9.98 | [2] |

| 2 | EGFR-TK | 0.135 | NCI-60 | 1.18 - 8.44 | [2] |

| 3 | EGFR-TK | 0.034 | MDA-MB-468 | - | [2] |

| 4 | CDK2/cyclin A2 | 0.057 | MCF-7, HCT-116, HepG-2 | 0.045, 0.006, 0.048 | [3] |

| 5 | CDK2/cyclin A2 | 0.081 | MCF-7, HCT-116, HepG-2 | - | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a general method for the cyclocondensation of this compound with a β-ketoester.

Materials:

-

This compound

-

Appropriate β-ketoester (e.g., ethyl acetoacetate)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment (rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding β-ketoester (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Amino-1-substituted-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors

This protocol is adapted from the synthesis of related EGFR inhibitors and outlines a potential route to functionalized pyrazolopyrimidines.[1]

Step 1: Synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

A detailed, verified protocol for this specific chlorination was not found in the initial search. The following is a generalized procedure based on similar transformations.

-

A mixture of 2-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (excess, ~10 eq) is heated at reflux for 4-6 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is filtered, washed with water, and dried to yield the crude 4-chloro derivative.

Step 2: Nucleophilic Substitution with Amines

-

A mixture of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable solvent (e.g., ethanol, isopropanol) is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired 4-amino-substituted pyrazolopyrimidine.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway relevant to the application of these compounds.

Caption: Synthetic workflow for pyrazolopyrimidine synthesis.

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols: Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-one Derivatives from 4-Hydrazino-2-(methylsulfanyl)pyrimidine and β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction